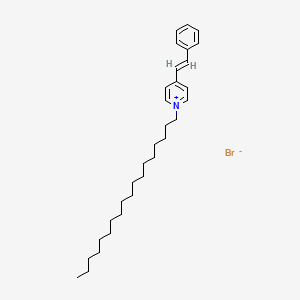

N-Octadecyl-4-stilbazole Bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Octadecyl-4-stilbazole bromide involves complex chemical processes aimed at integrating the octadecyl group with the stilbazole structure. Research has highlighted various methodologies for synthesizing stilbazole derivatives, including the photochemical properties of octadecylstilbazolium bromide in mixed bilayer membranes with dioctadecyldimethylammonium bromide, which reveal the formation of phase-separated clusters of stilbazole amphiphiles through photodimerization reactions (Shimomura & Ihara, 1991).

Molecular Structure Analysis

The molecular structure of N-Octadecyl-4-stilbazole bromide and related compounds has been thoroughly investigated, revealing insights into the arrangement and behavior of molecules within different contexts. Studies on the crystal structures of stilbazole derivatives have provided detailed information on the molecular salts and their crystallization processes, which are crucial for understanding the compound's applications and reactivity (Antony et al., 2018).

Chemical Reactions and Properties

N-Octadecyl-4-stilbazole bromide participates in a variety of chemical reactions, demonstrating a range of chemical properties that are of interest in synthetic chemistry and material science. The photochemical probing of phase separation in bilayer membranes, as well as the study of its photochemical reactions, provide valuable insights into its chemical behavior (Shimomura & Ihara, 1991).

Physical Properties Analysis

The physical properties of N-Octadecyl-4-stilbazole bromide, including its phase behavior and interaction with other compounds in mixed systems, are critical for its application in various technologies. Research focusing on the physicochemical studies of related compounds, such as octadecyl-trimethyl-ammonium bromide, has provided a critical assessment of its solution behavior, formation of micelles, and microemulsion with other compounds, which are directly relevant to understanding the physical properties of N-Octadecyl-4-stilbazole bromide (Maiti et al., 2007).

Chemical Properties Analysis

The chemical properties of N-Octadecyl-4-stilbazole bromide, such as its reactivity, photodimerization, and phase separation behaviors, are integral to its applications in material science and chemistry. Investigations into the regulated photochemistry of amphiphilic stilbazoles in two-dimensional molecular organizates have unveiled the compound's unique chemical properties, including the formation of phase-separated clusters and the dominant photodimerization reaction in such clusters (Shimomura & Ihara, 1991).

Applications De Recherche Scientifique

Physicochemical Properties and Applications

Micelle and Microemulsion Formation : A comprehensive study on octadecyl-trimethyl-ammonium bromide, a compound closely related to N-Octadecyl-4-stilbazole Bromide, explored its behavior in forming normal and reverse micelles (microemulsions) when combined with water, n-butanol, and n-heptane. These findings contribute to understanding the compound's potential in creating structured phases, valuable in applications like drug delivery systems and nanotechnology (Maiti et al., 2007).

Chromatographic Separation

Optimizing Chromatographic Conditions : Research on the separation of biologically active isomers of nitroazastilbenes by HPLC highlighted the challenges and solutions in using octadecyl phases for chromatographic applications. These insights are crucial for analytical chemistry, where precise isomer separation is essential for drug development and other scientific research (Prukała et al., 2008).

Corrosion Inhibition

Protecting Mild Steel in Acidic Environments : Ionic liquids derived from N-Octadecyl-4-stilbazole Bromide have been studied for their effectiveness as corrosion inhibitors. These compounds showed high protection efficiency for mild steel in acidic solutions, indicating their potential in materials science and engineering applications to prevent corrosion in industrial settings (Likhanova et al., 2010).

Electroactive Materials

Enhancing Conductive Polymer Performance : A study on the use of 1-octadecyl-3-methylimidazolium bromide in conductive polymer composites for supercapacitors revealed improved electrochemical performance. This research underscores the potential of N-Octadecyl-4-stilbazole Bromide derivatives in developing advanced energy storage materials (Ehsani et al., 2017).

Liquid Crystals

Building Liquid Crystal Structures : Investigations into hydrogen bonding interactions between phloroglucinol and various stilbazole derivatives, including structures similar to N-Octadecyl-4-stilbazole Bromide, have led to the development of novel liquid crystal materials. These materials demonstrate unique mesomorphic properties, contributing to the field of materials science and technology (Lee et al., 2011).

Antistatic Agents

Polypropylene Modification : Octadecyl methyl dihydroxyethyl ammonium bromide, related to N-Octadecyl-4-stilbazole Bromide, was researched for its application as an antistatic agent in polypropylene, illustrating the compound's utility in modifying the electrical properties of polymers for industrial applications (Ling, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

1-octadecyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1/b24-23+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIYCOMNTWABLV-XMXXDQCKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148555.png)

![(2E)-[2-(1H-Pyrazol-5-yl)hydrazinylidene]acetic acid](/img/structure/B1148565.png)

![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)

![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)